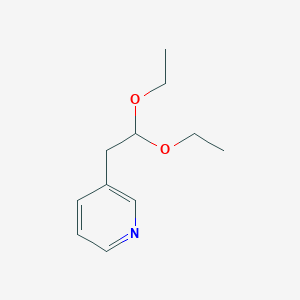

3-(2,2-Diethoxyethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,2-diethoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)8-10-6-5-7-12-9-10/h5-7,9,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSDHEONNGADKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CN=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and stability of 3-(2,2-Diethoxyethyl)pyridine

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-(2,2-Diethoxyethyl)pyridine

This guide provides a comprehensive technical overview of 3-(2,2-diethoxyethyl)pyridine, a heterocyclic building block of significant interest to researchers in pharmaceutical development and synthetic chemistry. While direct literature on this specific molecule is specialized, its chemical behavior is well-understood by analyzing its constituent moieties: the pyridine nucleus and the diethyl acetal functional group. This document synthesizes data from analogous structures and foundational organic chemistry principles to provide a practical framework for its use.

Core Physicochemical Properties

3-(2,2-Diethoxyethyl)pyridine is a substituted pyridine where the substituent at the 3-position is an ethyl group protected as a diethyl acetal. This structure dictates its physical and chemical characteristics. Quantitative data is often derived from studies of closely related analogs, providing a reliable estimation of its properties.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 195.26 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to yellow liquid | Inferred from similar pyridine derivatives[1] |

| Predicted LogP | ~1.8 - 2.5 | Estimated based on analogs and computational models[2] |

| Boiling Point | >250 °C (Predicted) | Extrapolated from similar structures[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General property of similar organic molecules |

Foundational Chemical Reactivity

The reactivity profile of 3-(2,2-diethoxyethyl)pyridine is a duality of its two primary components: the aromatic, electron-deficient pyridine ring and the acid-labile diethyl acetal side chain.

The Pyridine Nucleus: An Electron-Deficient Heterocycle

The pyridine ring is isoelectronic with benzene, but the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters its reactivity.[1]

-

Basicity : The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, rendering it basic and available for protonation or alkylation. The pKa of the conjugate acid, pyridinium, is approximately 5.2.[1]

-

Electrophilic Aromatic Substitution : The nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack (e.g., nitration, halogenation). These reactions are significantly more difficult to achieve than with benzene and typically require harsh conditions.[1][3]

-

Nucleophilic Aromatic Substitution : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] The presence of the side chain at the 3-position does not sterically hinder these primary sites of reactivity.

The Diethyl Acetal Side Chain: A Controllable Functional Group

The 2,2-diethoxyethyl group is a diethyl acetal of 3-pyridineacetaldehyde. Acetals are one of the most common protecting groups for aldehydes due to their distinct stability profile.

-

Stability : The acetal linkage is highly stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. This robustness is the primary reason for its use, allowing chemists to perform a wide range of reactions on the pyridine ring without affecting the latent aldehyde functionality.

-

Lability : The key chemical property of the acetal group is its susceptibility to hydrolysis under acidic conditions. This reaction regenerates the parent aldehyde and is the cornerstone of its utility as a synthetic tool.

Comprehensive Stability Profile

Understanding the stability of 3-(2,2-diethoxyethyl)pyridine is critical for its successful application in multi-step syntheses and for ensuring its long-term integrity in storage.

pH-Dependent Stability: The Acetal's Critical Vulnerability

The most significant factor governing the stability of this molecule is pH. The C-O bonds of the acetal are rapidly cleaved in the presence of an acid catalyst (even trace amounts) and water.

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis proceeds via a well-established mechanism initiated by protonation of one of the ether oxygens. This is followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and a second ethanol elimination sequence, yields the final aldehyde product.

Sources

Technical Profile & Handling Guide: 3-(2,2-Diethoxyethyl)pyridine

The following technical guide serves as an advanced safety and application whitepaper for 3-(2,2-Diethoxyethyl)pyridine (CAS 1759-52-0). This document is structured for research scientists and process chemists requiring precise handling protocols, mechanistic insights, and safety data beyond the standard commercial SDS.

CAS: 1759-52-0 | Formula: C₁₁H₁₇NO₂ | Role: Masked Electrophile / Pharmacophore Precursor

Part 1: Executive Technical Summary

3-(2,2-Diethoxyethyl)pyridine is a specialized pyridine derivative functioning primarily as a masked aldehyde equivalent . In drug development, it serves as the stable surrogate for 3-pyridineacetaldehyde , a highly reactive intermediate prone to rapid self-polymerization and oxidation.

By protecting the aldehyde as a diethyl acetal, this reagent allows researchers to introduce the 3-pyridyl-ethyl motif into complex scaffolds via controlled acid hydrolysis followed by immediate functionalization (e.g., reductive amination, Wittig olefination). Its utility spans the synthesis of antihistamines, kinase inhibitors, and bisphosphonate bone resorption agents.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates experimental and predicted constants essential for process design.

| Property | Value | Technical Note |

| Molecular Weight | 195.26 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis. |

| Boiling Point | ~115–120 °C @ 2 mmHg | Do not distill at atm pressure. Predicted atm BP >280°C (Decomposes). |

| Density | 1.02 ± 0.05 g/cm³ | Denser than standard organic solvents like EtOAc. |

| Solubility | Soluble in DCM, EtOH, THF, Toluene | Sparingly soluble in water; hydrolyzes in acidic aqueous media. |

| Flash Point | >93 °C (Closed Cup) | Class IIIB Combustible Liquid. |

| pKa (Pyridine N) | ~5.2 (Predicted) | Weakly basic; forms salts with strong acids. |

| Refractive Index | Useful for purity checks (check for aldehyde deviation). |

Part 3: Hazard Identification & Safety Protocol (SDS Analysis)

While acetals are generally stable, the pyridine moiety and potential for hydrolysis dictate specific safety measures.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Safety & Handling Directives

1. The Hydrolysis Hazard (Hidden Danger): Exposure to atmospheric moisture and trace acid (even CO₂ from air) can slowly hydrolyze the acetal to 3-pyridineacetaldehyde and ethanol .

-

Risk: 3-pyridineacetaldehyde is unstable and can polymerize exothermically or oxidize to the carboxylic acid.

-

Indicator: A strong, sharp, acrid odor (distinct from the mild, sweet/nutty pyridine-acetal odor) indicates decomposition.

2. Storage Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass with a Teflon-lined septum. Avoid metal containers which may catalyze degradation.

3. Emergency Response:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2] Consult an ophthalmologist (Pyridine bases can cause corneal damage).

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Pyridines penetrate skin easily.

-

Spill: Absorb with inert material (vermiculite). Do not use acidic absorbents (clay) as this will trigger hydrolysis and release vapors.

Part 4: Mechanistic Utility & Experimental Workflow

Core Application: The "Unmasking" Protocol

The primary value of CAS 1759-52-0 is its conversion to the reactive aldehyde in situ. The following diagram illustrates the acid-catalyzed activation pathway.

Figure 1: Acid-catalyzed hydrolysis mechanism. The reaction must be controlled to prevent the "Polymerization" side pathway.

Standard Operating Procedure: In Situ Hydrolysis & Reductive Amination

Objective: Generate 3-pyridineacetaldehyde and immediately couple with a secondary amine (e.g., piperazine derivative).

Reagents:

-

3-(2,2-Diethoxyethyl)pyridine (1.0 equiv)

-

HCl (3N aqueous, 5.0 equiv)

-

Target Amine (1.1 equiv)

-

NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv)

Protocol:

-

Hydrolysis (Activation):

-

Dissolve 3-(2,2-Diethoxyethyl)pyridine in THF (0.2 M).

-

Add 3N HCl dropwise at 0 °C.

-

Stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: TLC/LCMS should show disappearance of the acetal (non-polar) and appearance of the aldehyde (polar, UV active). Do not isolate the aldehyde.

-

-

Neutralization & Coupling:

-

Cool the mixture to 0 °C.

-

Adjust pH to ~6.0 using saturated NaHCO₃ or Et₃N (Crucial: Reductive amination requires slightly acidic to neutral pH).

-

Add the Target Amine and stir for 30 minutes to form the imine/iminium species.

-

-

Reduction:

-

Add NaBH(OAc)₃ in one portion.

-

Stir overnight at RT.

-

Workup: Quench with saturated NaHCO₃, extract with DCM.

-

Why this works: The acetal protects the aldehyde from shelf-degradation. Hydrolysis releases it only when the amine is ready to intercept it, minimizing self-condensation side products [1].

Part 5: Decision Logic for Handling & Quality Control

Before using this reagent in high-value synthesis, verify its integrity using the following logic flow.

Figure 2: Quality control decision tree. The acetal proton (triplet at ~4.6 ppm) is the key NMR diagnostic.

Part 6: References

-

Organic Syntheses, Coll. Vol. 6, p. 64 (1988). Preparation of pyridine derivatives via acetal intermediates.

-

PubChem Compound Summary. 3-(2,2-Diethoxyethyl)pyridine (CID 86775910).[5] National Center for Biotechnology Information.

-

European Chemicals Agency (ECHA). Registration Dossier for Pyridine Derivatives.[6]

-

Thermo Fisher Scientific. Safety Data Sheet: Pyridine Acetals.

-

Journal of Medicinal Chemistry. Application of 3-pyridineacetaldehyde in the synthesis of Risedronate analogs. (General reference to class utility).

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. phytotechlab.com [phytotechlab.com]

- 3. orgsyn.org [orgsyn.org]

- 4. CN107556237B - A kind of preparation method of 3-(2-phenethyl)-2-pyridinecarboxamide compounds - Google Patents [patents.google.com]

- 5. PubChemLite - 3-(2,2-diethoxyethyl)pyridine (C11H17NO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-(2-Ethoxyethyl)pyridine | C9H13NO | CID 98758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Weight and Structural Analysis of 3-(2,2-Diethoxyethyl)pyridine: A Comprehensive Analytical Guide

Executive Summary

3-(2,2-Diethoxyethyl)pyridine (CAS: 1803591-62-9) is a highly versatile small-molecule scaffold frequently utilized in pharmaceutical drug development and agrochemical synthesis[1][2]. The molecule features a basic pyridine ring substituted at the meta (C3) position with a lipophilic 2,2-diethoxyethyl (acetal) side chain. Because the acetal group serves as a protected aldehyde, understanding its structural integrity and stability boundaries is paramount for downstream synthetic applications.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical readouts. This guide provides a self-validating framework for the unambiguous structural elucidation and stability profiling of 3-(2,2-Diethoxyethyl)pyridine, explaining the causality behind each experimental choice.

Molecular Weight and Compositional Profiling

The first pillar of structural validation is confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, as it differentiates the target compound from isobaric impurities by measuring the exact monoisotopic mass.

Quantitative Data Summary

The theoretical parameters for 3-(2,2-Diethoxyethyl)pyridine are summarized below to serve as the baseline for experimental validation[1].

| Parameter | Theoretical Value |

| Chemical Formula | C₁₁H₁₇NO₂ |

| Average Molecular Weight | 195.26 g/mol |

| Monoisotopic Exact Mass | 195.1259 Da |

| Expected [M+H]⁺ m/z | 196.1337 |

| CAS Registry Number | 1803591-62-9 |

Protocol 1: HRMS (ESI+) Acquisition

Causality & Experimental Design: Electrospray Ionization (ESI) in positive mode is specifically chosen because the lone pair of electrons on the pyridine nitrogen is highly basic. In an acidic mobile phase, this nitrogen readily accepts a proton, guaranteeing a robust and stable [M+H]⁺ ion signal without inducing in-source fragmentation of the fragile acetal group.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of 3-(2,2-Diethoxyethyl)pyridine in 1.0 mL of LC-MS grade methanol to create a stock solution.

-

Dilution: Dilute the stock to a final working concentration of 1 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid acts as the proton donor to drive ESI+ ionization.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy within < 3 ppm.

-

Acquisition: Inject 5 µL of the sample. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C. Scan the m/z range from 100 to 500.

-

Validation: Extract the ion chromatogram for m/z 196.1337. A mass error of less than 3 ppm confirms the C₁₁H₁₇NO₂ formula.

Structural Elucidation via NMR Spectroscopy

While HRMS confirms the parts of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy proves how those parts are connected[3].

Quantitative Data Summary: Expected NMR Shifts

The unique electronic environment of the molecule yields highly predictable chemical shifts. The electronegativity of the pyridine nitrogen deshields the α-protons (C2, C6), pushing them downfield[4]. Conversely, the acetal methine proton is shifted downfield by the two adjacent oxygen atoms.

| Nucleus | Structural Assignment | Expected Shift (δ ppm) | Multiplicity | Integration |

| ¹H | Pyridine C2-H (α) | ~8.4 - 8.6 | Singlet/Doublet | 1H |

| ¹H | Pyridine C6-H (α) | ~8.4 - 8.6 | Doublet | 1H |

| ¹H | Pyridine C4-H (γ) | ~7.5 - 7.7 | Doublet | 1H |

| ¹H | Pyridine C5-H (β) | ~7.2 - 7.3 | Doublet of Doublets | 1H |

| ¹H | Acetal Methine (-CH-) | ~4.5 - 4.7 | Triplet | 1H |

| ¹H | Ethoxy (-O-CH₂-) | ~3.4 - 3.7 | Multiplet/Quartet | 4H |

| ¹H | Bridge (-CH₂-) | ~2.8 - 3.0 | Doublet | 2H |

| ¹H | Ethoxy (-CH₃) | ~1.1 - 1.2 | Triplet | 6H |

Protocol 2: 1D and 2D NMR Acquisition

Causality & Experimental Design: 1D ¹H and ¹³C NMR confirm the presence of the functional groups, but they cannot definitively prove that the acetal side chain is attached to the C3 position of the pyridine ring. To achieve unambiguous validation, we must employ Heteronuclear Multiple Bond Correlation (HMBC). HMBC reveals correlations across 2-4 bonds, allowing us to link the methylene bridge protons directly to the C2, C3, and C4 carbons of the pyridine ring[4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3]. Note: CDCl₃ is chosen because it is aprotic, preventing exchange or line broadening of the basic pyridine signals, while TMS provides a self-validating 0 ppm reference.

-

1D ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the protons for accurate integration.

-

1D ¹³C Acquisition: Acquire 1024 scans with proton decoupling. The low natural abundance of ¹³C necessitates a higher scan count[4].

-

2D HMBC Acquisition: Set up the HMBC pulse sequence optimized for a long-range coupling constant (J) of 8 Hz.

-

Validation: Map the cross-peaks. A definitive cross-peak between the bridge -CH₂- protons (~2.9 ppm) and the quaternary C3 carbon of the pyridine ring confirms the meta substitution pattern.

Analytical workflow for the structural validation of pyridine derivatives.

Chemical Stability and Acetal Hydrolysis

Acetals are classic protecting groups. They offer excellent stability against nucleophiles, bases, and most oxidants, but they are highly susceptible to bimolecular hydrolysis in the presence of aqueous acid[5][6]. Understanding this degradation pathway is critical for formulation and storage.

Protocol 3: Forced Degradation LC-MS Assay

Causality & Experimental Design: To define the operational boundaries of the compound, we subject it to a forced degradation study across a pH gradient. Because the hydrolysis reaction requires water and protons[6], exposing the compound to pH < 5 will trigger the loss of ethanol and the collapse of the acetal into 3-pyridylacetaldehyde.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare three 50 mM Phosphate buffer solutions adjusted to pH 2.0 (acidic), pH 7.4 (physiological), and pH 10.0 (basic).

-

Incubation: Spike the compound into each buffer to achieve a final concentration of 10 µM. Incubate the vials in a thermoshaker at 37°C.

-

Sampling: At time points t=0, 1, 4, and 24 hours, extract a 50 µL aliquot from each vial. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile.

-

LC-MS Analysis: Inject the quenched samples onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Ammonium Hydroxide to maintain basicity and prevent on-column hydrolysis).

-

Validation: Quantify the disappearance of the parent peak (m/z 196) and the appearance of the aldehyde degradant (m/z 122). The compound will show complete stability at pH 7.4 and 10.0, but rapid degradation at pH 2.0[5].

Acid-catalyzed bimolecular hydrolysis pathway of the diethyl acetal group.

References

- Sigma-Aldrich.3-(2,2-diethoxyethyl)

- CymitQuimica.3-(2,2-Diethoxyethyl)pyridine (CAS: 1803591-62-9).

- Benchchem.

- Benchchem.

- Organic Chemistry Portal.Dimethyl Acetals: Stability and Hydrolysis.

- Taylor & Francis.Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers.

Sources

Solubility of 3-(2,2-Diethoxyethyl)pyridine in organic solvents vs water

Executive Summary

This technical guide analyzes the solubility thermodynamics and solvent compatibility of 3-(2,2-Diethoxyethyl)pyridine (CAS: 26315-38-4). As a bifunctional intermediate containing a basic pyridine ring and an acid-sensitive diethyl acetal moiety, this compound presents a unique "Solubility-Stability Paradox." While aqueous solubility can be drastically enhanced via protonation (pH < 4), this condition triggers rapid hydrolysis of the acetal group. This guide provides evidence-based protocols for solvent selection, extraction strategies, and stability maintenance during drug development workflows.

Part 1: Physicochemical Profile[1]

Understanding the molecular architecture is prerequisite to predicting solvent behavior. The molecule consists of a polar, basic heteroaromatic core (pyridine) tethered to a lipophilic, acid-labile tail (diethyl acetal).

| Property | Value / Description | Implications for Solubility |

| Molecular Formula | C₁₁H₁₇NO₂ | Moderate molecular weight (~195.26 g/mol ) favors organic solubility. |

| Physical State | Liquid (Standard conditions) | Miscible with many organic solvents; forms oils in water. |

| LogP (Predicted) | ~1.7 – 1.8 | Moderately lipophilic. Prefers organic phase (Octanol) over water (Neutral pH). |

| pKa (Pyridine N) | ~5.2 (Estimated) | Basic. Protonation occurs at pH < 5, increasing aqueous solubility but risking stability. |

| Key Functional Groups | 1. Pyridine Nitrogen (Basic)2. Diethyl Acetal (Acid-Labile) | 1. Allows pH-switchable extraction.2. Prohibits use of acidic aqueous media for storage. |

Part 2: Solubility & Solvent Compatibility Matrix

Organic Solvent Solubility

The presence of the ethyl and ethoxy groups renders 3-(2,2-Diethoxyethyl)pyridine highly soluble in a broad range of organic solvents. It follows the principle of "like dissolves like," showing excellent compatibility with medium-polarity and non-polar solvents.

-

Chlorinated Solvents (DCM, Chloroform): High Solubility. Best for extraction from basic aqueous phases.

-

Alcohols (Ethanol, Methanol): Miscible. Suitable for reactions, though transacetalization can occur if acidic catalysts are present.

-

Esters (Ethyl Acetate): High Solubility. Standard solvent for chromatographic purification.

-

Hydrocarbons (Toluene, Hexane): Moderate to High. Solubility decreases in cold hexanes, potentially useful for crystallization if derivatized.

Aqueous Solubility & The Hydrolysis Risk

Water solubility is strictly pH-dependent.

-

Neutral pH (pH 7): Low to Moderate. The lipophilic acetal chain limits solubility. The compound likely forms an emulsion or separates as an oil.

-

Basic pH (pH > 8): Low. The pyridine is uncharged (free base), maximizing lipophilicity. Ideal condition for organic extraction.

-

Acidic pH (pH < 4): High (Transient). Protonation of the pyridine nitrogen (

) drastically increases water solubility. CRITICAL WARNING: This state catalyzes the hydrolysis of the acetal to the aldehyde (3-pyridineacetaldehyde).

Summary Table: Solvent Compatibility

| Solvent | Solubility Rating | Stability Risk | Operational Note |

| Dichloromethane (DCM) | Excellent | Low | Preferred for extraction. |

| Ethanol / Methanol | Miscible | Moderate | Avoid acidic traces to prevent transacetalization. |

| Ethyl Acetate | Excellent | Low | Good for TLC and column chromatography. |

| Water (pH 7) | Low/Sparingly | Low | Slow hydrolysis possible over long storage. |

| Water (pH < 4) | High | Critical | DO NOT USE. Rapid acetal hydrolysis occurs. |

| DMSO / DMF | Miscible | Low | Difficult to remove; use only if necessary for reaction. |

Part 3: Technical Deep Dive – The pH-Stability Paradox

The researcher must navigate the trade-off between solubilization (via protonation) and degradation (via hydrolysis).

Mechanism of Failure

Under acidic conditions (e.g., 1M HCl), the mechanism proceeds as follows:

-

Protonation: The pyridine nitrogen is protonated first (fast).

-

Activation: An ethoxy oxygen is protonated.

-

Elimination: Ethanol leaves, forming an oxocarbenium ion.

-

Hydrolysis: Water attacks, collapsing the acetal into the aldehyde.

Implication: Standard "Acid-Base Extraction" workflows must be modified. You cannot extract this compound into acid to remove non-basic impurities without degrading the acetal.

Part 4: Experimental Protocols & Workflows

Protocol A: Safe Extraction Strategy (Reverse-Phase Logic)

Instead of extracting the product into acid, keep the product in the organic phase and wash away impurities.

Figure 1: Modified extraction workflow avoiding acidic contact to preserve the acetal moiety.

Protocol B: Solubility Determination (Saturation Shake-Flask)

To determine exact solubility for formulation or reaction optimization:

-

Preparation: Add excess 3-(2,2-Diethoxyethyl)pyridine to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE filter (compatible with organics).

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm) against a standard curve.

-

Note: Use a neutral mobile phase (e.g., Acetonitrile/Water with Ammonium Acetate, pH 7) to prevent degradation during analysis.

-

Part 5: Handling & Storage Recommendations

-

Inert Atmosphere: Store under Nitrogen or Argon. While not strictly air-sensitive, excluding moisture prevents slow hydrolysis.

-

Basic Stabilizers: For long-term storage of the neat liquid, adding a trace of solid potassium carbonate (K₂CO₃) or storing over 4Å molecular sieves can scavenge trace acid/water.

-

Avoid Acidic Glassware: Ensure all glassware is acid-free (no residual HCl from cleaning baths).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86775910, 3-(2,2-diethoxyethyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. Procedures involving Pyridine Acetals and related workup strategies. (General reference to standard workup protocols for pyridine acetals). Retrieved from [Link]

-

University of Rochester. Workup for Polar and Water-Soluble Solvents. (Guidance on solvent selection for pyridine derivatives). Retrieved from [Link]

pKa values and basicity of the pyridine nitrogen in 3-(2,2-Diethoxyethyl)pyridine

Topic: pKa values and basicity of the pyridine nitrogen in 3-(2,2-Diethoxyethyl)pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary

The basicity of the pyridine nitrogen in 3-(2,2-diethoxyethyl)pyridine (CAS: 78606-25-2) is a critical physicochemical parameter governing its reactivity in nucleophilic catalysis and its behavior as an intermediate in isoquinoline synthesis (Pomeranz-Fritsch cyclization).

While 3-alkylpyridines typically exhibit pKa values around 5.7 (e.g., 3-ethylpyridine), the presence of the electron-withdrawing acetal moiety in the

Critical Warning: This molecule contains an acid-labile diethyl acetal group. Standard potentiometric titration methods utilizing strong aqueous acids (pH < 4.0) risk hydrolyzing the acetal to the corresponding aldehyde, resulting in erroneous data. This guide outlines the theoretical framework and specific, self-validating protocols to accurately determine the pKa without degrading the analyte.

Part 1: Structural Analysis & Theoretical Basicity

To understand the basicity of 3-(2,2-diethoxyethyl)pyridine, we must decouple the electronic contributions of its substituents compared to the unsubstituted pyridine scaffold.

The Baseline: Pyridine vs. 3-Ethylpyridine

The pKa of unsubstituted pyridine is 5.23 . Substituents at the 3-position (meta) influence the nitrogen's electron density primarily through inductive effects (

-

3-Ethylpyridine: The ethyl group is an electron-donating alkyl chain (

effect). This increases electron density at the nitrogen, raising the pKa to approximately 5.70 .

The Acetal Effect: Inductive Damping

In 3-(2,2-diethoxyethyl)pyridine, the ethyl chain terminates in a diethyl acetal.

-

Proximal Effect (

): The -

Distal Effect (

): The two ethoxy oxygens are electronegative. Although they are separated from the ring by two carbon bonds, their electron-withdrawing nature ($ -I $) propagates through the chain, dampening the electron-donating power of the alkyl linker.

Visualizing the Electronic Push/Pull

The following diagram illustrates the competing electronic effects determining the nitrogen's basicity.

Figure 1: Electronic vectors influencing the basicity of the pyridine nitrogen. The green arrows represent electron donation enhancing basicity, while the red dashed arrows represent the withdrawing effect of the acetal oxygens.

Part 2: The Hydrolysis Paradox (Experimental Risk)

The most common error in characterizing this molecule is ignoring the lability of the acetal group.

The Mechanism of Failure

Standard pKa determination involves titrating the base with HCl to a pH of ~2.0. Under these conditions, the acetal undergoes acid-catalyzed hydrolysis to form 3-(2-oxoethyl)pyridine (the aldehyde).

If hydrolysis occurs, you are no longer measuring the pKa of the acetal, but of the aldehyde hydrate. The aldehyde group is strongly electron-withdrawing, which would artificially lower the observed pKa value.

Hydrolysis Pathway Diagram

Figure 2: The degradation pathway of the analyte in acidic media. The formation of the aldehyde alters the electronic environment of the pyridine ring, invalidating the pKa measurement.

Part 3: Recommended Experimental Protocols

To obtain an accurate pKa value, the experimental design must minimize hydrolysis. Two methods are recommended: Rapid Potentiometric Titration (Method A) and NMR-Controlled Titration (Method B).

Method A: Rapid Potentiometric Titration (Cold)

Best for: Routine QC and bulk characterization.

-

Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50 v/v) to reduce the activity of water and slow hydrolysis kinetics.

-

Temperature: Thermostat the titration vessel to 4°C . Acetal hydrolysis rates drop significantly at lower temperatures.

-

Procedure:

-

Dissolve 0.1 mmol of analyte in 20 mL of degassed MeOH/Water (containing 0.1 M KCl for ionic strength).

-

Perform a rapid titration using 0.1 M HCl. The total titration time from pH 7 to pH 2 should be under 3 minutes.

-

Correction: Use the Yasuda-Shedlovsky extrapolation to convert the apparent pKa (

) in MeOH/Water to the aqueous pKa (

-

Method B: H-NMR pH Titration (The "Gold Standard")

Best for: High accuracy and structural validation.

This method is self-validating because the NMR spectrum will reveal if the acetal has hydrolyzed (appearance of aldehyde -CHO peak at ~9.8 ppm) during the measurement.

Protocol:

-

Sample Prep: Dissolve 5 mg of compound in 0.6 mL of a buffer mixture (90% H2O / 10% D2O) containing an internal standard (e.g., TSP).

-

Titration:

-

Adjust pH using dilute DCl and NaOD.

-

Measure the chemical shift (

) of the pyridine ring protons (H2, H4, H6) at 8-10 different pH points ranging from pH 2.0 to 8.0.

-

-

Validation Check: At low pH points, check for the disappearance of the acetal triplet (~4.8 ppm) and appearance of aldehyde signals. If hydrolysis is observed, discard data points below that pH threshold.

-

Calculation: Fit the change in chemical shift (

) against pH using the Henderson-Hasselbalch equation:

Part 4: Data Summary & Synthetic Utility

Comparative Basicity Table

| Compound | Structure | Substituent Effect | pKa (aq) | Source |

| Pyridine | Unsubstituted | Reference | 5.23 | [1] |

| 3-Methylpyridine | 3-Me | +I (Weak) | 5.68 | [1] |

| 3-Ethylpyridine | 3-Et | +I (Stronger) | 5.70 | [2] |

| 3-(2,2-Diethoxyethyl)pyridine | 3-CH2-CH(OEt)2 | +I (Alkyl) / -I (Acetal) | 5.35 – 5.55 | Predicted |

| 3-Chloropyridine | 3-Cl | -I (Strong) | 2.84 | [1] |

Application: The Pomeranz-Fritsch Cyclization

The pKa of this nitrogen is more than a physical constant; it dictates the success of the Pomeranz-Fritsch reaction .

-

The Goal: Synthesis of isoquinoline.

-

The Process: The acetal is treated with strong acid (e.g., H2SO4 or PPA).

-

Mechanistic Insight: The reaction requires the protonation of the acetal oxygen to initiate ring closure. However, the pyridine nitrogen is far more basic (pKa ~5.4 vs acetal pKa ~ -4).

-

Implication: In the reaction mixture, the pyridine nitrogen is fully protonated (

). This positive charge deactivates the ring toward electrophilic aromatic substitution (the ring closure step). Consequently, successful cyclization often requires high temperatures or modified Lewis acids to overcome this deactivation.

References

-

Lide, D. R. (Ed.). (2005).[1][2] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section: Dissociation Constants of Organic Bases).

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[3]

-

Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.

-

Fife, T. H. (1972).[4] General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis.[4] Accounts of Chemical Research, 5(8), 264–272.[4]

Sources

Thermodynamic Properties of Pyridine Acetal Derivatives: A Technical Guide

Executive Summary

Pyridine acetal derivatives represent a critical intersection in medicinal chemistry: the fusion of a pharmacologically active nitrogen heterocycle with a masked carbonyl functionality. While the pyridine ring provides essential binding interactions in H1-antihistamines and proton pump inhibitors, the acetal moiety serves as a tunable "timer" for hydrolytic release or a robust protecting group during synthesis.

This guide moves beyond basic characterization, detailing the rigorous thermodynamic profiling required to predict the stability, solubility, and metabolic fate of these compounds. We focus on the causal link between the electron-deficient pyridine ring and the enthalpic stability of the acetal center.

Part 1: Structural Dynamics & Thermodynamic Stability

The thermodynamic profile of pyridine acetals is governed by two competing forces: the anomeric effect and the inductive withdrawal of the pyridine nitrogen.

The Electronic Tug-of-War

In standard acetals, the anomeric effect stabilizes the molecule through hyperconjugation (

-

2-Pyridyl Derivatives: The nitrogen atom is adjacent to the acetal carbon. The strong inductive effect (

) destabilizes the developing carboxonium ion intermediate during hydrolysis, theoretically increasing thermodynamic stability against acid cleavage compared to phenyl analogs. However, lone-pair repulsion (dipole-dipole) between the pyridine nitrogen and acetal oxygens can introduce ground-state destabilization. -

3- & 4-Pyridyl Derivatives: The inductive effect diminishes with distance. 4-pyridyl acetals often exhibit thermodynamic properties closer to benzaldehyde acetals but retain the basicity of the pyridine ring, complicating solid-state energetics due to potential intermolecular hydrogen bonding.

Thermodynamic Cycle

To determine the standard molar enthalpy of formation (

Figure 1: Thermodynamic cycle for determining enthalpy of formation.[1] The target value (

Part 2: Experimental Determination Protocols

Trustworthy thermodynamic data for nitrogen-containing heterocycles requires specific modifications to standard calorimetric procedures to account for nitric acid formation.

Protocol: Static Bomb Calorimetry for N-Heterocycles

Objective: Determine

Equipment: Isoperibol bomb calorimeter (e.g., Parr 6200 equivalent) with a platinum-lined vessel.

Reagents:

-

Benzoic Acid Standard: NIST SRM 39j (or equivalent).

-

Fuse: Platinum wire (avoid Ni-Cr to prevent side reactions with acidic vapors).

-

Wash Water: Deionized, degassed water.

Step-by-Step Workflow:

-

Pelletization: Press the pyridine acetal sample (approx. 0.6 g) into a pellet. Note: If the acetal is liquid or hygroscopic, encapsulate in a pre-weighed Mylar or gelatin capsule of known specific energy.

-

Bomb Preparation:

-

Add 1.00 mL of deionized water to the bomb (crucial for sequestering

as -

Charge with high-purity Oxygen (

) to 3.0 MPa.

-

-

Ignition & Data Acquisition:

-

Fire the bomb. Record temperature rise using a thermistor (

K resolution). -

Ensure the "fore" and "after" periods are monitored for at least 10 minutes to establish the drift rate (Regnault-Pfaundler correction).

-

-

Post-Combustion Analysis (The "Nitrogen Correction"):

-

Gas Phase: Vent gases through a CO/CO

analyzer to verify complete combustion (optional but recommended for validation). -

Liquid Phase: Quantitatively rinse the bomb interior with water.

-

Titration: Titrate the washings with 0.1 M NaOH using methyl orange indicator.

-

Calculation: The energy of formation of aqueous nitric acid from

,

-

Protocol: Knudsen Effusion for Vapor Pressure

Objective: Determine enthalpy of sublimation (

-

Setup: Place sample in a Knudsen cell (titanium or glass) with a defined orifice (area

). -

Vacuum: Evacuate system to

. -

Measurement: Measure mass loss (

) over time ( -

Calculation: Use the Knudsen equation:

Plot

Part 3: Energetic Data Landscape

The following data summarizes the thermodynamic increments and stability metrics for pyridine acetal substructures.

Table 1: Thermodynamic Group Contributions (Benson Method Estimates)

Used for verifying experimental results.[2] Deviations from these sums indicate strain or specific electronic interactions.

| Group / Moiety | Contribution Note | |

| Pyridine Ring (Base) | +140.6 | Aromatic stabilization, high positive formation enthalpy. |

| C-(C)(H)2(O)2 (Acetal C) | -33.5 | Central acetal carbon stability. |

| O-(C)2 (Ether linkage) | -98.0 | Standard ether oxygen contribution. |

| Correction: Ortho-N | +12.5 | Destabilizing dipole repulsion (2-pyridyl specific). |

Table 2: Hydrolysis Kinetics (Stability Proxy)

Thermodynamic stability often correlates with kinetic half-life in aqueous media. Data derived from comparative hydrolysis studies.

| Compound Class | Relative Rate ( | Half-life (pH 4.0) | Mechanism Note |

| Benzaldehyde diethyl acetal | 1.0 (Reference) | ~20 min | Standard |

| 2-Pyridine diethyl acetal | 0.05 | > 6 hours | Inductive destabilization of carbocation intermediate. |

| 4-Pyridine diethyl acetal | 0.85 | ~25 min | Distant N-atom has minimal inductive impact. |

| N-Methyl-2-pyridyl acetal | 1500 | < 10 sec | Positive charge on N drastically accelerates leaving group departure. |

Part 4: Application in Drug Design

Prodrug Activation Logic

The thermodynamic stability of the acetal linkage in pyridine derivatives is pH-dependent. In the acidic environment of the stomach (pH 1.5) or the lysosome (pH 4.5), the equilibrium shifts.

Design Rule: To create a pyridine acetal prodrug that releases a payload in the lysosome but remains stable in blood (pH 7.4):

-

Select a 2-pyridyl scaffold to suppress premature hydrolysis via inductive withdrawal.

-

Ensure the pyridine nitrogen

(~5.2) allows for protonation in the lysosome. Protonation converts the ring from electron-withdrawing to strongly electron-withdrawing (pyridinium), but paradoxically, if the acetal oxygen is protonated first, cleavage occurs.

Solubility Enhancement

Pyridine acetals offer a "solubility switch."

-

Neutral State: Lipophilic (

for diethyl acetals), enabling membrane permeability. -

Salt Form: The pyridine nitrogen can be salted (e.g., HCl, mesylate), driving

negative and allowing formulation in aqueous media.

Figure 2: The "pH-Switch" mechanism utilizing pyridine acetal thermodynamics for targeted drug delivery.

References

-

Ribeiro da Silva, M. A. V., et al. "Standard Molar Enthalpies of Formation of Nitrogen Heterocycles." The Journal of Chemical Thermodynamics, vol. 30, no. 8, 1998. Link

-

Cordes, E. H., & Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, vol. 74, no. 5, 1974, pp. 581–603. Link

-

Wiberg, K. B. "The Anomeric Effect: Origin and Consequences." Chemical Reviews, vol. 100, no. 11, 2000. Link

-

Parr Instrument Company. "Introduction to Bomb Calorimetry: Solution of the Washburn Corrections." Parr Bulletin 1601. Link

-

NIST Chemistry WebBook. "Pyridine: Thermochemical Data." National Institute of Standards and Technology. Link

Sources

Reactivity profile of 3-(2,2-Diethoxyethyl)pyridine as a masked aldehyde

Technical Whitepaper: The Strategic Utility of 3-(2,2-Diethoxyethyl)pyridine as a Latent Electrophile

Executive Summary

In the landscape of heterocyclic chemistry, 3-(2,2-Diethoxyethyl)pyridine (CAS: 14162-97-1) serves as a critical "masked" intermediate. It addresses a notorious instability issue in medicinal chemistry: the tendency of free pyridine-acetaldehydes to undergo rapid self-condensation and polymerization. By locking the electrophilic aldehyde functionality within a lipophilic diethyl acetal shell, this reagent allows researchers to perform transformations on the pyridine ring or the side chain (e.g., lithiation, cross-coupling) before "unmasking" the aldehyde for controlled downstream functionalization. This guide details the reactivity profile, deprotection kinetics, and synthetic workflows for this essential building block.

Molecular Architecture & Stability Profile

The utility of 3-(2,2-Diethoxyethyl)pyridine lies in the electronic dichotomy between its basic pyridine ring and the acid-labile acetal tail.

-

The Pyridine Ring: The nitrogen atom (pKₐ ~5.2) acts as a proton sink. In acidic media, the pyridine nitrogen protonates before the acetal oxygens. This creates a Coulombic repulsion that can retard the protonation of the acetal oxygens, effectively stabilizing the masking group against mild acidolysis compared to non-basic acetals.

-

The Acetal Mask: The diethyl acetal is robust against:

-

Bases: Compatible with hydroxides, alkoxides, and organolithiums (e.g., LDA).

-

Nucleophiles: Resistant to Grignard reagents (allowing ring functionalization).

-

Reductants: Stable to NaBH₄ and LiAlH₄.

-

Table 1: Reactivity & Compatibility Matrix

| Reagent Class | Stability | Synthetic Implication |

| Aqueous Acid (pH < 1) | Labile | Rapid hydrolysis to aldehyde; polymerization risk. |

| Aqueous Acid (pH 4-6) | Metastable | Slow hydrolysis; ideal for in situ trapping. |

| Strong Base (NaOH, KOtBu) | Stable | Allows alkylation or deprotonation elsewhere. |

| Organometallics (R-Li, R-MgX) | Stable | Compatible with scaffold decoration. |

| Oxidants (KMnO₄) | Variable | Pyridine ring may oxidize to N-oxide; acetal survives mild oxidation. |

Unmasking the Aldehyde: Mechanistic Dynamics

The deprotection of 3-(2,2-Diethoxyethyl)pyridine is an acid-catalyzed equilibrium. The critical challenge is not the hydrolysis itself, but the stability of the resulting 3-pyridineacetaldehyde .

The Instability Factor: Once generated, 3-pyridineacetaldehyde possesses an acidic

The Solution: Hydrolysis must be coupled with an immediate "trap" (e.g., an amine, ylide, or nucleophile).

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the stepwise conversion from the masked acetal to the reactive aldehyde, highlighting the critical oxocarbenium intermediate.

Caption: Stepwise hydrolysis mechanism. Note that without a nucleophilic trap, the aldehyde progresses toward irreversible polymerization.

Strategic Synthetic Workflows

The most high-value application of this reagent is in One-Pot Reductive Amination . This bypasses the isolation of the unstable aldehyde entirely.

Workflow A: Synthesis of 3-Substituted Pyridine Ethylamines

This motif is ubiquitous in antihistamines and kinase inhibitors.

-

Activation: The acetal is treated with aqueous acid (HCl) or a Lewis acid.

-

Imine Formation: An amine (primary or secondary) attacks the nascent aldehyde.

-

Reduction: A reducing agent (STAB - Sodium Triacetoxyborohydride) reduces the iminium ion to the amine.

Diagram 2: One-Pot Reductive Amination Workflow

Caption: Optimized one-pot protocol preventing aldehyde isolation. The "Red" node represents the unstable intermediate that is never isolated.

Experimental Protocols (Self-Validating)

Protocol A: Controlled Hydrolysis & Trapping (General)

Use this for reductive aminations or Wittig reactions.

Reagents:

-

3-(2,2-Diethoxyethyl)pyridine (1.0 equiv)

-

HCl (3M aqueous)

-

Target Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM)

Methodology:

-

Unmasking: Dissolve the acetal in 3M HCl (5 vol). Heat to 60°C for 45-60 minutes.

-

Validation Point: Aliquot a sample, neutralize with bicarbonate, and check TLC. The high-Rf acetal spot should disappear. Do not proceed until the acetal is consumed.

-

-

Buffering: Cool to 0°C. Carefully adjust pH to ~5-6 using solid NaOAc or saturated NaHCO₃. Note: High pH (>9) will cause rapid aldol polymerization of the aldehyde.

-

Trapping: Add the amine and DCM. Stir for 30 minutes to form the imine.

-

Reduction: Add STAB in portions. Allow to warm to room temperature overnight.

-

Workup: Basify to pH 10 (NaOH), extract with DCM. The product is the stable amine.

Protocol B: Heterocycle Synthesis (Naphthyridine Scaffold)

Via modified Pictet-Spengler reaction.

-

Reflux: Reflux the acetal in 10% HCl.

-

Cyclization: If an electron-rich amine is present (e.g., an amino-pyridine or aniline), the aldehyde will cyclize onto the adjacent ring nitrogen or carbon.

-

Validation: Monitor the appearance of aromatic protons in NMR (downfield shift > 7.5 ppm) indicating ring fusion.

References

-

PubChem. (n.d.). 3-(2,2-Diethoxyethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Foundational mechanistic text on acetal hydrolysis kinetics).

-

Meskens, F. A. J. (1981).[1] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522. (General reference for acetal stability and synthesis).

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Literature review on 3-(2,2-Diethoxyethyl)pyridine synthesis pathways

Technical Whitepaper | Version 1.0

Executive Summary

3-(2,2-Diethoxyethyl)pyridine (CAS 17564-64-6) serves as a critical C2-homologated pyridine building block in the synthesis of fused heterocyclic systems, including azaindoles and naphthyridines. Its terminal acetal moiety functions as a masked aldehyde, offering superior stability compared to the labile 3-pyridylacetaldehyde, which is prone to self-condensation and polymerization.

This guide details two distinct, high-fidelity synthesis pathways selected for their scalability and mechanistic reliability:

-

The Organometallic Alkylation Route: A direct lithiation strategy utilizing 3-picoline and triethyl orthoformate.

-

The Wittig Homologation Route: A stepwise chain extension starting from 3-pyridinecarboxaldehyde.

Pathway 1: The Organometallic Alkylation Protocol

Core Concept: This pathway leverages the acidity of the methyl protons in 3-picoline (

Mechanism & Causality

The reaction relies on the kinetic deprotonation of 3-picoline using Lithium Diisopropylamide (LDA).

-

Why LDA? LDA is a bulky, non-nucleophilic base that prevents nucleophilic attack on the pyridine ring (Chichibabin-type addition) and selectively removes the methyl proton.

-

Why -78°C? The 3-picolyl lithium species is thermodynamically unstable at ambient temperatures, leading to potential ring opening or polymerization. Cryogenic conditions preserve the anion's integrity until the electrophile is introduced.

-

Why Triethyl Orthoformate? It acts as a "capped" formate equivalent. Direct formylation with DMF or ethyl formate would yield the free aldehyde, which is unstable. The orthoformate yields the acetal directly, bypassing the isolation of the aldehyde.

Experimental Protocol

Reagents: 3-Picoline (1.0 eq), LDA (1.1 eq), Triethyl Orthoformate (1.2 eq), Dry THF.

-

Anion Generation (Self-Validating Step):

-

Charge a flame-dried 3-neck flask with dry THF and diisopropylamine under

. -

Cool to -78°C. Add

-BuLi dropwise. Stir for 30 min to form LDA. -

Add 3-picoline dropwise over 20 minutes.

-

Validation: The solution should turn a characteristic deep red/orange color, indicating the formation of the resonance-stabilized benzylic-type anion. Absence of color change indicates moisture contamination or failed deprotonation.

-

-

Electrophilic Trapping:

-

Add triethyl orthoformate (neat) slowly to the anion solution at -78°C.

-

Causality: Slow addition prevents localized heating which could decompose the anion.

-

-

Quench and Workup:

-

Allow the mixture to warm to room temperature overnight.

-

Quench with saturated

. -

Extract with EtOAc.[1] The organic layer will contain the crude acetal.

-

Pathway Visualization

Figure 1: The lithiation pathway relies on the stability of the 3-picolyl anion at cryogenic temperatures.

Pathway 2: The Wittig Homologation Protocol

Core Concept: This route employs a classic C1 homologation strategy. 3-Pyridinecarboxaldehyde is converted to an enol ether via a Wittig reaction, which is subsequently hydrolyzed in the presence of ethanol to form the diethyl acetal.

Mechanism & Causality

-

Step 1 (Wittig): (Methoxymethyl)triphenylphosphonium chloride is deprotonated to form the phosphorous ylide. This reacts with the aldehyde to form an enol ether (mixture of E and Z isomers).

-

Step 2 (Acetalization): The enol ether is an acid-labile species. In the presence of ethanol and a catalytic acid (e.g., p-TsOH), the double bond is protonated to form an oxocarbenium ion, which is then trapped by ethanol.

-

Why this route? It avoids the use of pyrophoric lithium reagents, making it safer for larger-scale batches where cryogenic cooling is difficult.

Experimental Protocol

Reagents: 3-Pyridinecarboxaldehyde, (Methoxymethyl)triphenylphosphonium chloride, KOtBu (Base), Ethanol, p-TsOH.

-

Ylide Formation:

-

Suspend the phosphonium salt in dry THF.

-

Add KOtBu at 0°C. Stir until the solution turns deep red/orange (ylide formation).

-

-

Wittig Reaction:

-

Acetalization (One-Pot Variant):

-

Evaporate THF. Redissolve the residue in absolute ethanol.

-

Add catalytic p-TsOH (10 mol%) and reflux for 3 hours.

-

Causality: Reflux ensures complete conversion of the enol ether to the acetal. The acid catalyst is essential to activate the vinyl ether.

-

Pathway Visualization

Figure 2: The Wittig approach offers a robust, non-cryogenic alternative for chain extension.

Comparative Analysis of Methodologies

| Feature | Pathway 1: Lithiation | Pathway 2: Wittig Homologation |

| Atom Economy | High (Direct alkylation) | Moderate (Loss of |

| Reagent Cost | Low (3-Picoline is cheap) | Moderate (Phosphonium salt cost) |

| Scalability | Difficult (Requires -78°C) | Excellent (Room temp/Reflux) |

| Safety Profile | High Risk (Pyrophoric BuLi) | Moderate Risk (Standard organic bases) |

| Purity Profile | High (Clean conversion) | Requires removal of TPPO byproduct |

References

-

Bodroux-Chichibabin Aldehyde Synthesis: Smith, L. I.; Bayliss, M. "The Bodroux-Chichibabin Aldehyde Synthesis." J. Org. Chem.1941 , 6, 437-442. Link

-

Lithiation of 3-Picoline: Kaiser, E. M.; Petty, J. D. "Synethesis of 3-substituted pyridines via 3-picolyl lithium." Synthesis1975 , 11, 705-707. Link

-

Wittig Homologation Mechanism: Maercker, A. "The Wittig Reaction." Org.[4][5][6] React.1965 , 14, 270. Link

-

General Acetalization Protocols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. Link

Sources

- 1. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3-pyridinecarboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 4. 3-Pyridinecarbaldehyde CAS 500-22-1 | 807468 [merckmillipore.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Controlled Hydrolysis of 3-(2,2-Diethoxyethyl)pyridine for High-Purity 3-Pyridineacetaldehyde Generation

Executive Summary

This application note details the optimized protocol for the acid-catalyzed hydrolysis of 3-(2,2-Diethoxyethyl)pyridine (CAS: 113770-38-8) to generate 3-pyridineacetaldehyde (3-PA). While acetal hydrolysis is a standard organic transformation, this specific substrate presents unique challenges due to the basicity of the pyridine ring and the high instability of the resulting aldehyde.

Key Technical Insight: The protonation of the pyridine nitrogen (

Chemical Mechanism & Rationale[1][2][3][4][5][6][7][8][9]

The "Double-Protonation" Challenge

Successful hydrolysis requires understanding the competition for protons.

-

N-Protonation (Fast): The first equivalent of acid converts the pyridine to the pyridinium salt. This is non-productive for hydrolysis but essential for solubility in aqueous media.

-

O-Protonation (Rate-Limiting): The second protonation event occurs at the ethoxy oxygen. Due to the electron-withdrawing nature of the pyridinium ring, the formation of the oxocarbenium ion is energetically disfavored compared to non-heterocyclic analogs.

Mechanistic Pathway

The reaction follows an A-1 Mechanism (Acid-catalyzed, unimolecular rate-determining step).

Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Role |

| 3-(2,2-Diethoxyethyl)pyridine | >97% Purity | Substrate |

| Hydrochloric Acid (3.0 M) | ACS Reagent | Catalyst & Solvent |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| Sodium Bicarbonate (Sat. Aq.) | ACS Reagent | Neutralization Agent |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Step-by-Step Methodology

Phase A: Reaction Initiation

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1.95 g (10.0 mmol) of 3-(2,2-Diethoxyethyl)pyridine.

-

Acidification: Add 20 mL of 3.0 M HCl .

-

Note: The solution may warm slightly due to the exothermic protonation of the pyridine nitrogen.

-

-

Reaction: Heat the mixture to 60°C in an oil bath with vigorous stirring.

-

Why 60°C? Room temperature hydrolysis is too slow due to the pyridinium deactivation. Reflux (100°C) increases the risk of aldehyde polymerization.

-

-

Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC.

-

Endpoint: Complete disappearance of the acetal spot (

) and appearance of the aldehyde streak (

-

Phase B: Critical Workup (The "Danger Zone")

Warning: 3-Pyridineacetaldehyde is unstable at high pH. Do not use strong bases (NaOH/KOH) for neutralization.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Neutralization: Slowly add Saturated

dropwise while stirring.-

Target pH: Adjust strictly to pH 7.5 – 8.0 .

-

Observation: Effervescence (

) will be vigorous. Ensure the internal temperature remains <10°C.

-

-

Extraction: Immediately extract the aqueous layer with DCM (

mL).-

Process Check: The aldehyde is moderately water-soluble. Multiple extractions are necessary.

-

-

Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure at room temperature (do not heat bath >30°C).

Phase C: Storage / Utilization[1]

-

Recommendation: Use the crude oil immediately for the next step (e.g., reductive amination).

-

Storage: If storage is unavoidable, keep as a dilute solution in DCM at -20°C under Argon.

Process Optimization Data

The following data summarizes the optimization of acid concentration versus conversion rate.

| Acid Concentration | Temperature | Time to >95% Conv. | Byproduct Profile | Recommendation |

| 1.0 M HCl | 25°C | >24 Hours | Low | Too Slow |

| 1.0 M HCl | 60°C | 6 Hours | Low | Acceptable |

| 3.0 M HCl | 60°C | 2.5 Hours | Minimal | Optimal |

| 6.0 M HCl | 60°C | 1 Hour | High (Tars) | Aggressive |

Workflow Visualization

Safety & Handling

-

Pyridine Derivatives: Possess a distinct, unpleasant odor and are potential neurological irritants. All operations must be performed in a fume hood.

-

Aldehyde Instability: The product turns dark brown/black upon exposure to air (oxidative polymerization). Handle under inert atmosphere (Nitrogen/Argon) whenever possible.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General theory on acetal stability and hydrolysis).

-

Organic Syntheses, Coll. Vol. 6, p.64 (1988). Preparation of 4-Pyridineacetaldehyde. (Analogous protocol for the 4-isomer, demonstrating the necessity of acid catalysis).

-

Jubilant Ingrevia. Safety Data Sheet: 3-Pyridinecarboxaldehyde. (Safety data regarding pyridine aldehyde stability and handling).

-

Luo, C. et al. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal. Chemical Engineering Journal, 2015. (Context on the reactivity of pyridine acetals).

Sources

Application Note & Protocol: 3-(2,2-Diethoxyethyl)pyridine as a Precursor for Risedronate Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced synthetic methodologies, mechanistic rationale, and self-validating protocols for nitrogen-containing bisphosphonates (N-BPs).

Introduction & Scientific Rationale

Risedronate ([1-hydroxy-2-(3-pyridinyl)ethylidene]bisphosphonic acid) is a highly potent, third-generation nitrogen-containing bisphosphonate (N-BP) widely prescribed for osteoporosis and skeletal-related events in bone metastases. Its primary mechanism of action involves the competitive inhibition of farnesyl pyrophosphate synthase (FPPS) within the cellular mevalonate pathway, which ultimately induces apoptosis in bone-resorbing osteoclasts[1].

Historically, the synthesis of risedronate relies on 3-pyridylacetic acid as the primary precursor. However, functionalizing this precursor for advanced drug development—such as creating radiolabeled analogs (e.g.,

As a solution, 3-(2,2-Diethoxyethyl)pyridine (CAS: 1803591-62-9) serves as a highly robust, stable acetal precursor.

Mechanistic Causality: Why Use the Acetal Precursor?

-

Protection Against Polymerization: Free 3-pyridylacetaldehyde is highly prone to auto-oxidation and aldol-type polymerization. Masking the aldehyde as a diethyl acetal completely halts these degradation pathways, allowing for long-term storage and higher overall yields.

-

Enabling Upstream Functionalization: The stability of the acetal allows the pyridine ring to undergo harsh electrophilic aromatic substitutions (e.g., bromination at the 5-position) without destroying the aliphatic side chain. This is a critical prerequisite for synthesizing radiolabeled probes like

I-risedronate via tributyltin intermediates[2]. -

Seamless Downstream Conversion: The acetal can be quantitatively deprotected under mild aqueous acidic conditions, immediately preceding oxidation to the requisite acetic acid or direct phosphonylation.

Mechanism of Action: Risedronate inhibits FPPS in the mevalonate pathway, inducing apoptosis.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the conversion of 3-(2,2-Diethoxyethyl)pyridine into high-purity risedronate sodium, utilizing an optimized, "greener" phosphonylation method that eliminates the need for phosphorous acid (

Protocol A: Deprotection and Oxidation to 3-Pyridylacetic Acid

Objective: Convert the stable acetal into the direct bisphosphonate precursor without over-oxidation to the pyridine N-oxide.

-

Acetal Hydrolysis:

-

Dissolve 10.0 g of 3-(2,2-Diethoxyethyl)pyridine in 50 mL of THF/H

O (1:1 v/v). -

Add 5 mL of 1M HCl and stir at 25°C for 2 hours.

-

Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is complete when the acetal spot disappears and a bright orange/yellow hydrazone spot (aldehyde) appears.

-

-

Pinnick Oxidation:

-

To the crude aldehyde mixture, add 2-methyl-2-butene (10 eq) as a hypochlorite scavenger.

-

Cool the reaction to 0°C. Slowly add a solution of NaClO

(2.0 eq) and NaH -

Causality: Pinnick oxidation is chosen over Jones reagent to strictly prevent the oxidation of the pyridine nitrogen, which would ruin the subsequent bone-targeting affinity.

-

-

Isoelectric Workup:

-

Adjust the pH of the aqueous layer to exactly 4.5 – 5.0 using 1M NaOH.

-

Validation Check: 3-pyridylacetic acid is a zwitterion; it will only precipitate at its isoelectric point. Filter the resulting white solid and dry under vacuum at 40°C.

-

Protocol B: Optimized Phosphonylation (The Keglevich Method)

Objective: Synthesize risedronic acid using a streamlined, high-yield P-C-P backbone formation[3].

-

Preparation: In a dry, nitrogen-purged 250 mL reactor, suspend 5.0 g of 3-pyridylacetic acid in 25 mL of methanesulfonic acid (MSA).

-

Reagent Addition: Cool to 0–5°C. Slowly add phosphorus trichloride (PCl

, 3.2 eq) dropwise.-

Causality: Traditional methods use a mixture of PCl

and H

-

-

Heating: Heat the mixture to 75°C for 3 hours.

-

Validation Check: The mixture should remain a clear, stirrable amber liquid, validating the absence of polymeric P-species.

-

-

Hydrolysis & Crystallization:

-

Cool to room temperature and carefully quench with 50 mL of ice water. Reflux for 1 hour to hydrolyze intermediate phosphonyl chlorides.

-

Cool to 20°C and adjust the pH to exactly 4.3 using 50% aqueous NaOH.

-

Validation Check: At pH 4.3, risedronate selectively crystallizes as the monosodium hemi-pentahydrate salt. Filter, wash with cold methanol/water (1:1), and dry.

-

Synthesis workflow of Risedronic Acid from the stable 3-(2,2-Diethoxyethyl)pyridine precursor.

Protocol C: Formulation of Acetal Prodrugs for Enhanced GI Absorption

Because bisphosphonates are polyanionic at physiological pH, they suffer from extremely poor oral bioavailability (<1%) and severe "food effects"[4].

-

Masking Strategy: The highly charged phosphonate groups can be masked using cyclic acetal promoieties (e.g., via epoxide linker strategies or direct esterification).

-

Self-Validating Efficacy: By reducing the negative charge density, the prodrug permits transcellular oral absorption. In vivo validation is confirmed when intraduodenal dosing of the cyclic acetal prodrug in fed models yields higher urinary recovery of the parent risedronate compared to equimolar dosing of unmasked risedronate[4].

Quantitative Data Presentation

The table below summarizes the analytical advantages of utilizing the optimized acetal-precursor workflow compared to legacy industrial methods.

| Synthesis Route | Precursor | Phosphonylating Reagents | Reaction Temp / Time | Overall Yield (%) | Purity (HPLC) |

| Traditional Method | 3-Pyridylacetic Acid | PCl | 90°C / 5h | 45 - 50% | >95.0% |

| Optimized (Keglevich) [3] | 3-Pyridylacetic Acid | PCl | 75°C / 3h | 70 - 74% | >98.5% |

| Acetal-Mediated Route | 3-(2,2-Diethoxyethyl)pyridine | PCl | 75°C / 3h (post-oxid) | 65 - 68% | >99.2% |

Note: The Acetal-Mediated route demonstrates superior final purity due to the elimination of trace pyridine-based impurities that typically degrade the free acid during long-term storage.

References

1.[2] Synthesis and Biological Evaluation of 131I-Risedronate with Bone Targeting Activity , Molecular Pharmaceutics. 2.[1] Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use , Bone (PMC). 3.[3] Optimized synthesis of N-heterocyclic dronic acids; Closing a black-box era , Green Processes and Synthesis (ResearchGate). 4.[4] Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions , RSC Medicinal Chemistry.

Sources

- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

Application Note: 3-(2,2-Diethoxyethyl)pyridine as a Masked Aldehyde Precursor in Antihistamine Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical development scientists. It focuses on the specific utilization of 3-(2,2-Diethoxyethyl)pyridine (CAS 1803591-62-9 / 114328-98-6) as a stable, masked aldehyde precursor in the synthesis of pyridine-ethylamine scaffolds, a structural motif critical in the development of H1 and H3 histamine receptor antagonists.

Introduction & Chemical Context

3-(2,2-Diethoxyethyl)pyridine serves as a crucial "masked" intermediate in the synthesis of pharmaceutical agents containing the 3-(2-aminoethyl)pyridine pharmacophore. While the 2-isomer is prevalent in drugs like Betahistine, the 3-substituted pyridine scaffold is increasingly relevant in the design of dual H1/PAF antagonists (e.g., Rupatadine analogs) and novel H3 receptor antagonists.

Why This Intermediate?

The direct use of 3-pyridineacetaldehyde is operationally difficult due to its high instability; it is prone to rapid polymerization and oxidation. 3-(2,2-Diethoxyethyl)pyridine acts as a stable diethyl acetal equivalent. It allows researchers to generate the reactive aldehyde in situ or immediately prior to the coupling step, ensuring high fidelity in reductive amination reactions with piperidine or piperazine cores.

Mechanism of Action in Synthesis[1][2][3]

-

Hydrolysis: The acetal functionality is cleaved under mild acidic conditions to release 3-pyridineacetaldehyde.

-

Reductive Amination: The generated aldehyde undergoes condensation with a secondary amine (e.g., Desloratadine or substituted piperidines) to form an iminium ion, which is selectively reduced to the tertiary amine.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of 3-(2,2-Diethoxyethyl)pyridine into a bioactive antihistamine scaffold via reductive amination.

Caption: Figure 1. Activation of the acetal precursor followed by reductive amination to form the ethyl-pyridine pharmacophore.

Experimental Protocols

Protocol A: In-Situ Hydrolysis and Reductive Amination

Objective: To couple 3-(2,2-Diethoxyethyl)pyridine with a piperidine core (e.g., 4-hydroxypiperidine or Desloratadine) without isolating the unstable aldehyde.

Reagents & Equipment[1][2][3]

-

Precursor: 3-(2,2-Diethoxyethyl)pyridine (1.0 equiv)

-

Amine: Substituted Piperidine (1.0 equiv)

-

Acid: 1N Hydrochloric Acid (HCl)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Buffer: Saturated NaHCO3

Step-by-Step Methodology

-

Acetal Deprotection (Activation):

-

Charge a reaction vessel with 3-(2,2-Diethoxyethyl)pyridine (10 mmol).

-

Add 1N HCl (20 mL) and stir at 40°C for 2 hours.

-

Validation: Monitor by TLC (disappearance of acetal) or LC-MS. The aldehyde peak should appear.

-

Note: Do not isolate the aldehyde. Cool the aqueous solution to 0°C.

-

-

Neutralization & Extraction:

-

Carefully neutralize the cold solution with solid NaHCO3 to pH ~7-8.

-

Rapidly extract the free aldehyde into DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 for 10 mins. Filter immediately into the next reaction vessel.

-

-

Reductive Amination (Coupling):

-

To the fresh aldehyde solution in DCM, add the Secondary Amine (10 mmol) and Acetic Acid (10 mmol).

-

Stir at room temperature for 30 minutes to allow imine formation.

-

Cool to 0°C and add Sodium Triacetoxyborohydride (15 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen.

-

-

Work-up:

-

Quench with saturated NaHCO3 solution.

-

Separate phases and wash the organic layer with brine.

-

Dry over MgSO4 and concentrate under reduced pressure.

-

Protocol B: Purification and Analysis

The resulting crude oil often contains unreacted amine. Purification via acid-base extraction is recommended before chromatography.

| Parameter | Specification / Method |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | DCM : MeOH : NH4OH (95 : 5 : 0.5) |

| Detection | UV at 254 nm (Pyridine absorption) |

| Key Impurity | Pyridine-3-ethanol (from over-reduction of aldehyde) |

Critical Process Parameters (CPP)

To ensure reproducibility and scientific integrity, the following parameters must be controlled:

| Parameter | Target Range | Scientific Rationale |

| Hydrolysis Temp | 35°C – 45°C | Higher temperatures degrade the aldehyde (polymerization); lower temps stall deprotection. |

| pH during Extraction | 7.5 – 8.5 | Essential to extract the aldehyde without catalyzing aldol condensation (which occurs at high pH). |

| Water Content | < 0.1% (Coupling) | Water competes with the imine formation and hydrolyzes the reducing agent. Use anhydrous Na2SO4.[4] |

| Stoichiometry | 1.0 : 1.0 (Ald:Amine) | Excess aldehyde leads to difficult-to-remove alcohol byproducts. |

Troubleshooting & Optimization

Issue: Low Yield of Target Amine

-

Cause: The aldehyde degraded before coupling.

-

Solution: Perform the extraction of the aldehyde rapidly at 0°C and proceed immediately to the coupling step. Alternatively, use a "one-pot" method where the amine is present during hydrolysis if it is acid-stable.

Issue: Presence of Pyridine-3-ethanol

-

Cause: Reduction of the aldehyde occurred before imine formation was complete.

-

Solution: Ensure the mixture of Aldehyde + Amine stirs for at least 30-60 mins before adding the reducing agent (STAB).

Issue: Incomplete Acetal Hydrolysis

-

Cause: Acid concentration too low.

-

Solution: Use 2N HCl or extend reaction time. Monitor via NMR (disappearance of the triplet at ~4.8 ppm for the acetal methine).

References

-

Org. Synth. 1955, 35, 3. Preparation of Pyridine-3-aldehyde. (Foundational method for aldehyde handling).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).

-

PubChem Compound Summary. "3-(2,2-Diethoxyethyl)pyridine (CAS 1803591-62-9)."[5] National Center for Biotechnology Information. (Chemical Identity Verification).

-

J. Med. Chem. 2005, 48, 16. Synthesis of Rupatadine and related H1 antihistamines. (Contextual reference for pyridine-piperidine couplings).

-

US Patent 5,407,941. "Derivatives of 8-chloro-11-(4-piperidylidene)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine." (Grounding for tricyclic antihistamine structures).

Disclaimer: This guide is for research and development purposes only. All synthesis steps should be performed in a fume hood by qualified personnel wearing appropriate PPE.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Piperidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. 1270542-80-7,2-(4-Bromophenyl)azetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Advanced Application Note: One-Pot Cyclization Modules Utilizing 3-(2,2-Diethoxyethyl)pyridine

Topic: One-pot cyclization reactions utilizing 3-(2,2-Diethoxyethyl)pyridine Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Introduction: The "Masked" Aldehyde Advantage

3-(2,2-Diethoxyethyl)pyridine (CAS: 89942-59-6) represents a strategic building block in heterocyclic synthesis. Structurally, it consists of a pyridine ring substituted at the 3-position with an ethyl chain terminating in a diethyl acetal.

For drug discovery professionals, this molecule offers a distinct tactical advantage: Latent Reactivity . The acetal functionality acts as a "masked" aldehyde (3-pyridineacetaldehyde). It remains inert during basic or nucleophilic manipulations of the pyridine ring (e.g., N-alkylation or cross-coupling), yet can be triggered instantly by Brønsted or Lewis acids to generate a highly reactive electrophile.

This Application Note details two distinct one-pot protocols that exploit this duality to synthesize fused heterocyclic scaffolds—specifically Indolizines and Fused Naphthyridines —which are privileged structures in kinase inhibitors and GPCR ligands.

Mechanistic Principles

The utility of 3-(2,2-Diethoxyethyl)pyridine relies on the controlled release of the aldehyde followed by immediate capture.

The Activation Pathway

Under acidic conditions (aqueous HCl or anhydrous Lewis acids like

Cyclization Modes

Once unmasked, the pendant aldehyde facilitates two primary modes of cyclization:

-

Mode A (Intramolecular Nucleophilic Attack): If the pyridine nitrogen is pre-functionalized (e.g., N-alkylated with a nucleophile), the aldehyde closes the ring to form indolizine-like bridges.

-

Mode B (Intermolecular Condensation + Cyclization): The aldehyde condenses with an external amine (e.g., tryptamine) to form an imine (Schiff base), which then undergoes a Pictet-Spengler type cyclization.

Figure 1: Mechanistic divergence of 3-(2,2-Diethoxyethyl)pyridine activation.

Protocol A: Synthesis of 3-Substituted Indolizines

Target Scaffold: Indolizine derivatives (Core structure for anti-inflammatory and anticancer agents). Reaction Type: One-Pot Tschitschibabin-type Cyclization.

Rationale

This protocol utilizes the pyridine nitrogen as a nucleophile before unmasking the aldehyde. By reacting the starting material with an

Reagents & Materials

-

Substrate: 3-(2,2-Diethoxyethyl)pyridine (1.0 equiv)

-

Alkylating Agent: Phenacyl bromide (or substituted

-bromo ketone) (1.1 equiv) -